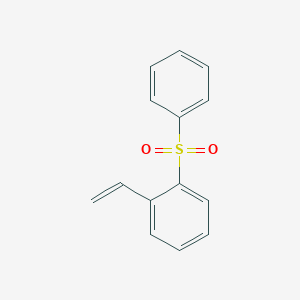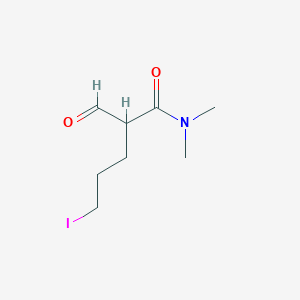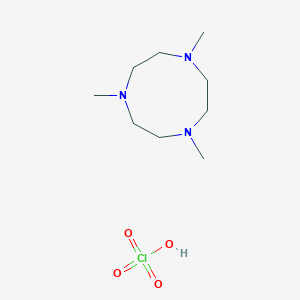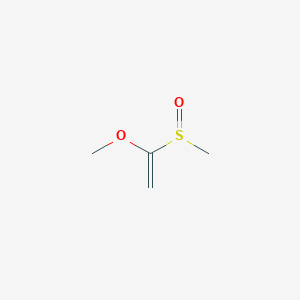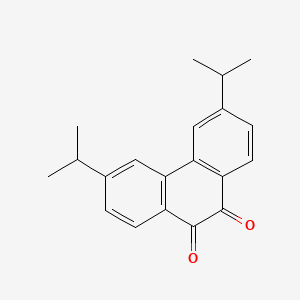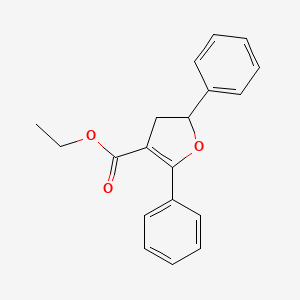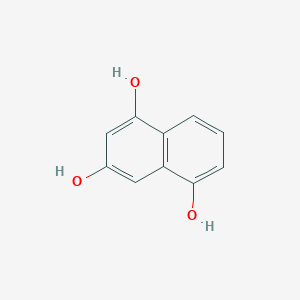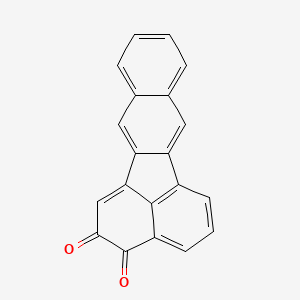
Benzo(k)fluoranthene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(k)fluoranthene-2,3-dione is an organic compound with the molecular formula C20H10O2. It is a derivative of benzo(k)fluoranthene, which is classified as a polycyclic aromatic hydrocarbon (PAH). This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(k)fluoranthene-2,3-dione typically involves the oxidation of benzo(k)fluoranthene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(k)fluoranthene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(k)fluoranthene-2,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential mutagenic effects.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to other carcinogenic PAHs.
Industry: Used in the production of dyes, pigments, and other organic materials.
Wirkmechanismus
The mechanism of action of benzo(k)fluoranthene-2,3-dione involves its interaction with cellular components. It can bind to DNA and form adducts, leading to mutations. The compound can also activate transcription factors such as the aryl hydrocarbon receptor (AhR), which in turn activates the expression of phase I and II xenobiotic metabolizing enzymes . These enzymes are involved in the detoxification and metabolic activation of the compound, leading to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
Benzo(k)fluoranthene-2,3-dione is unique due to its specific dione functional group. Similar compounds include:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
These compounds share structural similarities but differ in their specific functional groups and positions of substitution . This compound is distinct due to its specific oxidation state and reactivity .
Eigenschaften
CAS-Nummer |
112575-91-4 |
|---|---|
Molekularformel |
C20H10O2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
benzo[k]fluoranthene-4,5-dione |
InChI |
InChI=1S/C20H10O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10H |
InChI-Schlüssel |
VOEVTZTWLPIXSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C3=CC(=O)C(=O)C5=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


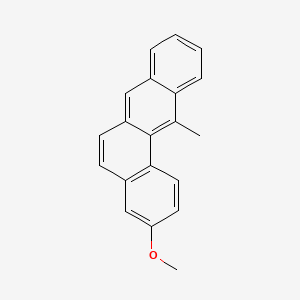
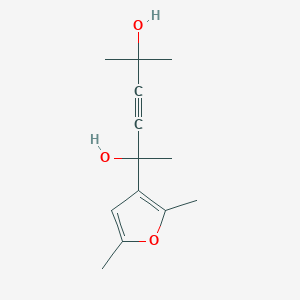
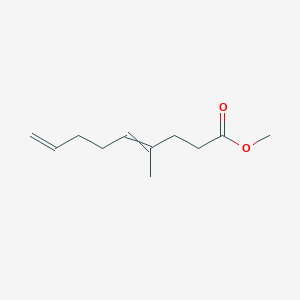
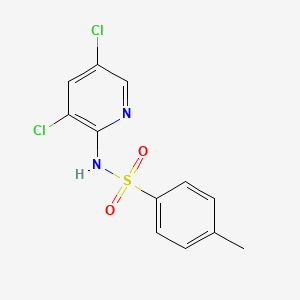
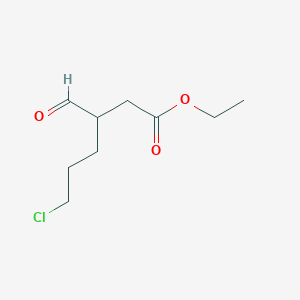
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
